Methyl 4-[1-(1,3-thiazol-2-yl)cyclopropyl]benzoate
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Overview
Description
Methyl 4-[1-(1,3-thiazol-2-yl)cyclopropyl]benzoate is a chemical compound that features a thiazole ring, a cyclopropyl group, and a benzoate ester. The thiazole ring is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[1-(1,3-thiazol-2-yl)cyclopropyl]benzoate typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl group and the benzoate ester. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The cyclopropyl group can be introduced through cyclopropanation reactions, and the benzoate ester is formed through esterification reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[1-(1,3-thiazol-2-yl)cyclopropyl]benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Methyl 4-[1-(1,3-thiazol-2-yl)cyclopropyl]benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[1-(1,3-thiazol-2-yl)cyclopropyl]benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability, while the benzoate ester can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- Methyl 4-[1-(1,3-thiazol-2-yl)cyclopropyl]benzoate
- 2,4-Disubstituted thiazoles
- 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13NO2S |
---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
methyl 4-[1-(1,3-thiazol-2-yl)cyclopropyl]benzoate |
InChI |
InChI=1S/C14H13NO2S/c1-17-12(16)10-2-4-11(5-3-10)14(6-7-14)13-15-8-9-18-13/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
WONNVGUWQGGRRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2(CC2)C3=NC=CS3 |
Origin of Product |
United States |
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